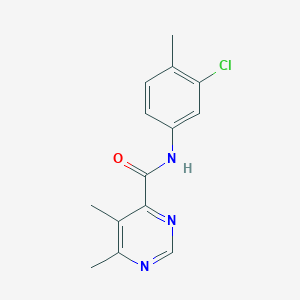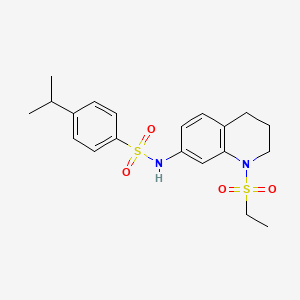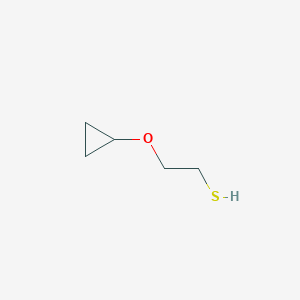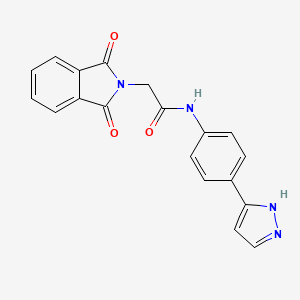![molecular formula C15H13Cl2N3O3S2 B2420240 6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-85-2](/img/structure/B2420240.png)
6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a carboxamide group, and a thiophene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The 2,5-dichlorothiophene ring is a five-membered ring containing sulfur and two chlorine atoms . The carboxamide group (-CONH2) is a common functional group in organic chemistry, known for its involvement in peptide bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The acetyl group could undergo nucleophilic acyl substitution, and the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthesis and Antimicrobial Activity Studies : Compounds related to the specified chemical have been synthesized and tested for antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial potential of pyridothienopyrimidines and pyridothienotriazines, which are structurally similar to the specified chemical (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antimicrobial Properties of Derivatives : Another study by Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized and assessed the antimicrobial activities of new pyrido[3′,2′:4,5]thieno[3,2-d] pyrimidine derivatives, indicating the broad scope of antimicrobial research related to these compounds (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Antimycobacterial Potential
Mycobacterium Tuberculosis Inhibition : Samala et al. (2014) developed novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide based inhibitors targeting Mycobacterium tuberculosis, highlighting its potential application in treating tuberculosis (Samala et al., 2014).
Development of Antimycobacterial Agents : Nallangi et al. (2014) worked on molecular modification from known antimycobacterial leads to develop potent compounds against Mycobacterium tuberculosis, indicating the significance of such compounds in antimycobacterial drug development (Nallangi et al., 2014).
Anticancer Activity
- Investigation in Anticancer Properties : Research by Atta and Abdel-Latif (2021) into thiophene derivatives, which are structurally related to the specified compound, has shown potential in anticancer activity, broadening the scope of its pharmaceutical applications (Atta & Abdel-Latif, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3S2/c1-6(21)20-3-2-7-9(5-20)24-15(11(7)13(18)22)19-14(23)8-4-10(16)25-12(8)17/h4H,2-3,5H2,1H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRPVJVRBGZJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-{[2-({2-[(3-methylphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2420158.png)

![[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)
![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)
![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)

![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2420174.png)


![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
